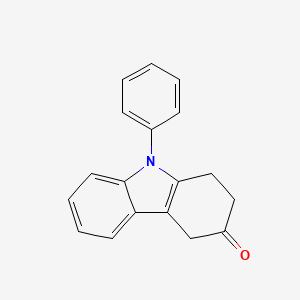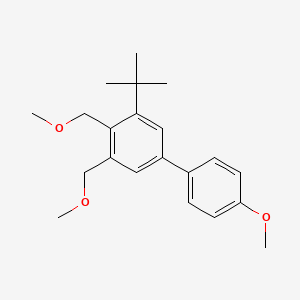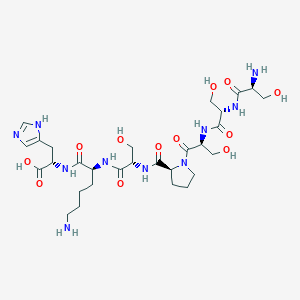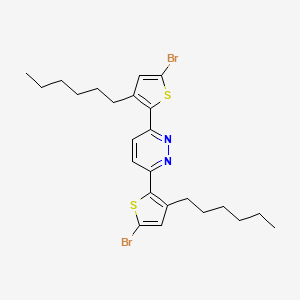
3,6-Bis(5-bromo-3-hexylthiophen-2-YL)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis(5-bromo-3-hexylthiophen-2-yl)pyridazine: is a chemical compound with the molecular formula C24H30Br2N2S2 and a molecular weight of 570.446 g/mol . This compound is characterized by the presence of two brominated hexylthiophene groups attached to a pyridazine core. It is primarily used in the field of organic electronics due to its unique electronic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(5-bromo-3-hexylthiophen-2-yl)pyridazine typically involves the following steps:
Bromination of 3-hexylthiophene: This step involves the bromination of 3-hexylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of the pyridazine core: The brominated 3-hexylthiophene is then reacted with a suitable pyridazine precursor under conditions that promote cyclization and formation of the pyridazine ring.
Industrial Production Methods: the synthesis likely follows similar steps as the laboratory methods, with optimizations for scale-up and cost-efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atoms in 3,6-Bis(5-bromo-3-hexylthiophen-2-yl)pyridazine can undergo substitution reactions with various nucleophiles.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings to form more complex structures.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves the use of palladium catalysts and boronic acids under basic conditions.
Stille Coupling: Involves the use of tin reagents and palladium catalysts.
Major Products:
Substituted Pyridazines: Products of substitution reactions.
Extended Conjugated Systems: Products of cross-coupling reactions, useful in organic electronics.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Electronics: Used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Biology and Medicine:
Potential Biological Activity:
Industry:
Wirkmechanismus
The mechanism of action of 3,6-Bis(5-bromo-3-hexylthiophen-2-yl)pyridazine in electronic applications involves its ability to facilitate charge transport. The brominated thiophene groups enhance the compound’s electron affinity, while the pyridazine core provides a stable framework for electron delocalization . This combination results in improved charge carrier mobility and stability in electronic devices .
Vergleich Mit ähnlichen Verbindungen
3,6-Bis(5-bromo-3-hexylthiophen-2-yl)pyridazine: is similar to other brominated thiophene derivatives and pyridazine-based compounds.
Uniqueness:
Enhanced Electronic Properties: The combination of brominated thiophene and pyridazine in a single molecule provides unique electronic properties that are advantageous for organic electronics.
Versatility in Reactions: The compound’s ability to undergo various substitution and cross-coupling reactions makes it a versatile building block for complex organic structures.
Eigenschaften
CAS-Nummer |
872090-21-6 |
|---|---|
Molekularformel |
C24H30Br2N2S2 |
Molekulargewicht |
570.5 g/mol |
IUPAC-Name |
3,6-bis(5-bromo-3-hexylthiophen-2-yl)pyridazine |
InChI |
InChI=1S/C24H30Br2N2S2/c1-3-5-7-9-11-17-15-21(25)29-23(17)19-13-14-20(28-27-19)24-18(16-22(26)30-24)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 |
InChI-Schlüssel |
RTYQCFPSKJNDBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C(SC(=C1)Br)C2=NN=C(C=C2)C3=C(C=C(S3)Br)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14177215.png)

![4-Methoxy-6-[5-(4-methoxyphenyl)-2-methylpyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14177219.png)
![N-{2-[Cyclopropylidene(phenyl)methyl]phenyl}acetamide](/img/structure/B14177226.png)
![(3E)-3-[(3-Aminopropyl)imino]-1-phenylbutan-1-one](/img/structure/B14177227.png)

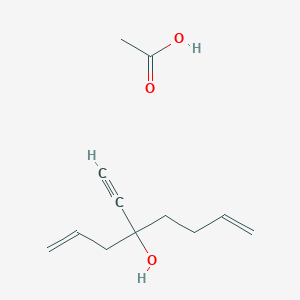
![4-{4-[4-(Methanesulfonyl)phenyl]butyl}piperidine](/img/structure/B14177250.png)
![(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]pyrrolidine-2-carboxylate](/img/structure/B14177266.png)
![2'-(4-Ethyl-1-piperazinyl)-4'-methyl-2-[[3-(trifluoromethyl)phenyl]amino][4,5'-bipyrimidin]-6(1H)-one](/img/structure/B14177272.png)
